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Compound of Interest

Compound Name: Isomaltotriose

Cat. No.: B7823216 Get Quote

For Researchers, Scientists, and Food Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of

isomaltotriose, a key trisaccharide in various food applications. Understanding its behavior

under thermal stress is critical for optimizing food processing parameters, ensuring product

quality, and maintaining desired sensory attributes. This document details quantitative data on

its thermal properties, outlines experimental protocols for its analysis, and visualizes its

degradation pathways.

Physicochemical Properties of Isomaltotriose
Isomaltotriose is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic

bonds. Its structure confers specific thermal properties relevant to food processing.

Property Value Reference

Molecular Formula C₁₈H₃₂O₁₆ [1]

Molecular Weight 504.44 g/mol [1]

Melting Point >86 °C (decomposes) [2]
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The thermal degradation of isomaltotriose is a critical consideration in processes like baking,

pasteurization, and sterilization. Studies in subcritical water have provided insights into its

degradation kinetics.

A study on the degradation of trisaccharides in subcritical water demonstrated that

isomaltotriose has a higher stability compared to maltotriose and panose, indicating that the

α-1,6-glycosidic bond is more resistant to cleavage under these conditions than the α-1,4-

glycosidic bond.[3] The degradation follows first-order kinetics.[3]

Table 2.1: Degradation Rate Constants (k) for Isomaltotriose in Subcritical Water

Temperature (°C) Pressure (MPa) Rate Constant (k) (min⁻¹)

190 Subcritical
Value not explicitly provided for

isomaltotriose alone

200 Subcritical
Value not explicitly provided for

isomaltotriose alone

220 Subcritical
Value not explicitly provided for

isomaltotriose alone

240 Subcritical
Value not explicitly provided for

isomaltotriose alone

Note: The referenced study states the overall degradation rates decreased in the order:

maltotriose > panose > isomaltotriose, but does not provide the specific rate constants for

isomaltotriose in a readily available format.

Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline

food materials, affecting their stability, texture, and shelf life.

Table 3.1: Glass Transition Temperatures (Tg) of Isomaltotriose and Related Sugars
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Sugar
Glass Transition
Temperature (Tg)
(°C)

Method Reference

Maltotriose 141 DSC

Isomalto-

oligosaccharide

(average MW similar

to isomaltoheptaose)

~127-137

(extrapolated from MD

simulation)

DSC

Note: Specific Tg data for pure isomaltotriose from the provided search results is limited. The

data for maltotriose and a related isomalto-oligosaccharide are included for comparison.

Thermal Degradation Pathways
During thermal processing, isomaltotriose can undergo two primary non-enzymatic browning

reactions: caramelization and the Maillard reaction.

Caramelization
Caramelization is the thermal decomposition of sugars, leading to the formation of a complex

mixture of compounds responsible for color and flavor. The process involves a series of

reactions including isomerization, dehydration, and polymerization.
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Start

Sample Preparation:
- Weigh 5-10 mg of amorphous isomaltotriose

- Seal in aluminum DSC pan

DSC Instrument Setup:
- Purge with nitrogen (50 mL/min)

- Equilibrate at 20°C

First Heating Cycle:
- Heat to 165°C at 10°C/min

- Hold for 5 min to remove residual water

Cooling Cycle:
- Cool to -20°C at 20°C/min

Second Heating Cycle:
- Heat to 180°C at 10°C/min

Data Analysis:
- Determine Tg as the midpoint of the

  endothermic shift in the heat flow curve

End
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Start

Sample Preparation:
- Thermally treat isomaltotriose

Derivatization (TMS-Oximation):
- Dissolve ~1 mg sample in pyridine

- Add hydroxylamine hydrochloride, heat
- Add silylating agent (e.g., BSTFA), heat

GC-MS Analysis:
- Inject derivatized sample

- Separate compounds on GC column
- Detect and identify using MS

Data Processing:
- Identify volatile compounds by comparing

  mass spectra with libraries (e.g., NIST)

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide for Food Processing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7823216#thermal-stability-of-isomaltotriose-for-food-
processing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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